6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H17N5O and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14331018 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is BRD4 BD2 , a bromodomain-containing protein . BRD4 BD2 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails .
Mode of Action
The compound binds potently to BRD4 BD2, exhibiting a half-maximum inhibitory concentration (IC50) value of 0.79 nM . This binding results in a significant change in the function of BRD4 BD2, leading to downstream effects on gene expression .
Biochemical Pathways
The inhibition of brd4 bd2 can impact various cellular processes, including cell cycle progression, apoptosis, and dna damage response .
Pharmacokinetics
The compound has demonstrated good metabolic stability in vitro .
Result of Action
The compound has shown potent antiproliferative activity against multiple tumor cell lines, particularly MV4-11, with an IC50 value of 0.55 nM . It exhibits weak cytotoxicity against normal lung fibroblast cell lines, highlighting its safety profile .
Biochemical Analysis
Biochemical Properties
6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind potently to the BRD4 BD2 domain with a half-maximum inhibitory concentration (IC50) value of 0.79 nM . This interaction is highly selective, displaying 354-fold selectivity over the BRD4 BD1 domain . The compound’s interaction with BRD4 BD2 suggests its potential as a selective inhibitor in biochemical pathways involving this protein.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated potent antiproliferative activity against multiple tumor cell lines, particularly MV4-11, with an IC50 value of 0.55 nM . Additionally, it exhibits weak cytotoxicity against normal lung fibroblast cell lines, highlighting its safety profile . The compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its high affinity for the BRD4 BD2 domain suggests that it functions as a selective inhibitor of this protein . This inhibition likely leads to changes in gene expression and cellular function, contributing to its antiproliferative effects on tumor cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good metabolic stability in vitro, which is crucial for its sustained activity . Long-term studies have shown that it maintains its inhibitory effects on target proteins and cellular processes, making it a reliable compound for extended research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that it has a threshold effect, where low doses may not produce significant biological effects, while higher doses result in potent inhibition of target proteins and cellular processes . At very high doses, toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and safety profile. Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic contexts.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
6-(1-furo[3,2-c]pyridin-4-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c20-9-13-1-2-18(22-10-13)23-11-14-4-7-24(16(14)12-23)19-15-5-8-25-17(15)3-6-21-19/h1-3,5-6,8,10,14,16H,4,7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLXYXRAIGTFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=CC5=C4C=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.